CSRM617

Description

Properties

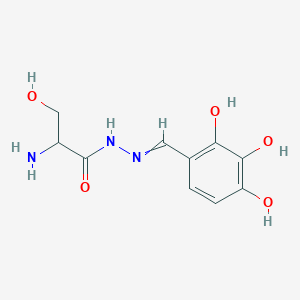

IUPAC Name |

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTUVQILDHABLA-KGVSQERTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019551 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848237-07-9, 787504-88-5 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3,4-Trihydroxyphenyl)methylene]-DL-serine hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSV9J6VC4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Advanced Prostate Cancer

For Immediate Release

Los Angeles, CA - Groundbreaking research has identified a novel small-molecule inhibitor, CSRM617, that targets a key driver of lethal, treatment-resistant prostate cancer. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols for this compound, a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).

Core Mechanism of Action

This compound is a first-in-class inhibitor of ONECUT2 (OC2) , a transcription factor that acts as a master regulator of androgen receptor (AR) networks in mCRPC.[1][2] In advanced prostate cancer, some tumors become resistant to standard androgen deprivation therapy by activating alternative signaling pathways for survival and growth. OC2 has been identified as a critical driver of this resistance, promoting a shift towards an AR-independent state and neuroendocrine differentiation, which are hallmarks of aggressive disease.[3][4]

This compound directly binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1] This leads to the downregulation of OC2 target genes, such as PEG10, which serves as an effective biomarker for the bioactivity of this compound. By suppressing the OC2 signaling axis, this compound induces apoptosis in prostate cancer cells, reduces tumor growth, and inhibits metastasis.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The key quantitative findings are summarized below.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | 7.43 µM | OC2-HOX domain (SPR assay) | |

| In Vitro IC50 | 5-15 µM | Metastatic Prostate Cancer Cell Lines | |

| In Vivo Dosage | 50 mg/Kg (daily) | SCID mice with 22Rv1 xenografts |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its evaluation are illustrated in the following diagrams.

Caption: Mechanism of action of this compound in prostate cancer cells.

Caption: Preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

-

Method:

-

Prostate cancer cell lines (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM) for 48 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Absorbance or luminescence is measured, and data are normalized to vehicle-treated control cells.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

Western Blot Analysis for Apoptosis and Target Gene Expression

-

Objective: To assess the effect of this compound on the expression of apoptosis markers and the OC2 target gene, PEG10.

-

Method:

-

22Rv1 cells are treated with this compound (e.g., 20 µM) or vehicle for 72 hours.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3, PARP, PEG10, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a mouse model.

-

Method:

-

SCID mice are subcutaneously or intracardially injected with luciferase-tagged 22Rv1 cells.

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

The treatment group receives daily administration of this compound (e.g., 50 mg/Kg).

-

Tumor volume is measured regularly with calipers (for subcutaneous models) or bioluminescence imaging (for metastatic models).

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for PEG10 expression.

-

Future Directions

The promising preclinical data for this compound provides a strong rationale for its continued development as a therapeutic for mCRPC. Further studies are needed to optimize the compound, explore combination therapies, and identify predictive biomarkers to select patients most likely to respond to OC2 inhibition. The development of this compound and other OC2 inhibitors represents a significant step forward in targeting the androgen-independent mechanisms that drive lethal prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 4. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Advanced Prostate Cancer

For Immediate Release

Los Angeles, CA - Groundbreaking research has identified a novel small-molecule inhibitor, CSRM617, that targets a key driver of lethal, treatment-resistant prostate cancer. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols for this compound, a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).

Core Mechanism of Action

This compound is a first-in-class inhibitor of ONECUT2 (OC2) , a transcription factor that acts as a master regulator of androgen receptor (AR) networks in mCRPC.[1][2] In advanced prostate cancer, some tumors become resistant to standard androgen deprivation therapy by activating alternative signaling pathways for survival and growth. OC2 has been identified as a critical driver of this resistance, promoting a shift towards an AR-independent state and neuroendocrine differentiation, which are hallmarks of aggressive disease.[3][4]

This compound directly binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1] This leads to the downregulation of OC2 target genes, such as PEG10, which serves as an effective biomarker for the bioactivity of this compound. By suppressing the OC2 signaling axis, this compound induces apoptosis in prostate cancer cells, reduces tumor growth, and inhibits metastasis.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The key quantitative findings are summarized below.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | 7.43 µM | OC2-HOX domain (SPR assay) | |

| In Vitro IC50 | 5-15 µM | Metastatic Prostate Cancer Cell Lines | |

| In Vivo Dosage | 50 mg/Kg (daily) | SCID mice with 22Rv1 xenografts |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its evaluation are illustrated in the following diagrams.

Caption: Mechanism of action of this compound in prostate cancer cells.

Caption: Preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

-

Method:

-

Prostate cancer cell lines (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM) for 48 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Absorbance or luminescence is measured, and data are normalized to vehicle-treated control cells.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

Western Blot Analysis for Apoptosis and Target Gene Expression

-

Objective: To assess the effect of this compound on the expression of apoptosis markers and the OC2 target gene, PEG10.

-

Method:

-

22Rv1 cells are treated with this compound (e.g., 20 µM) or vehicle for 72 hours.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3, PARP, PEG10, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a mouse model.

-

Method:

-

SCID mice are subcutaneously or intracardially injected with luciferase-tagged 22Rv1 cells.

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

The treatment group receives daily administration of this compound (e.g., 50 mg/Kg).

-

Tumor volume is measured regularly with calipers (for subcutaneous models) or bioluminescence imaging (for metastatic models).

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for PEG10 expression.

-

Future Directions

The promising preclinical data for this compound provides a strong rationale for its continued development as a therapeutic for mCRPC. Further studies are needed to optimize the compound, explore combination therapies, and identify predictive biomarkers to select patients most likely to respond to OC2 inhibition. The development of this compound and other OC2 inhibitors represents a significant step forward in targeting the androgen-independent mechanisms that drive lethal prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 4. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: ONECUT2 as a Therapeutic Target in Castration-Resistant Prostate Cancer (CRPC)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the transcription factor ONECUT2 (OC2) as a pivotal driver and therapeutic target in aggressive, castration-resistant prostate cancer (CRPC). It details the underlying molecular mechanisms, summarizes preclinical evidence for its inhibition, outlines key experimental protocols for its study, and discusses future therapeutic strategies.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often evolving to bypass androgen receptor (AR) signaling, the cornerstone of current therapies. A subset of these tumors develops into an "AR-indifferent" state, sometimes transdifferentiating into neuroendocrine prostate cancer (NEPC), a particularly aggressive variant with poor prognosis.[1][2] The transcription factor ONECUT2 has emerged as a master regulator in this process.[3][4] High ONECUT2 activity is linked to the suppression of the AR axis, the activation of neuroendocrine and neuronal gene programs, and the promotion of metastasis.[3] Preclinical studies have validated ONECUT2 as a druggable target, with small molecule inhibitors demonstrating efficacy in reducing tumor growth and metastasis in vivo. This guide synthesizes the critical findings that position ONECUT2 as a high-value target for novel CRPC therapeutics.

Molecular Mechanism of ONECUT2 in CRPC

ONECUT2 is an atypical homeobox protein that functions as a central node in a complex transcriptional network that drives lethal CRPC. Its mechanism is multifaceted, involving the direct and indirect regulation of key oncogenic pathways.

2.1 Suppression of the Androgen Receptor (AR) Axis

A defining feature of ONECUT2 activity in CRPC is its opposition to the AR signaling pathway. This occurs through several mechanisms:

-

Direct Repression of AR: ONECUT2 binds directly to the AR promoter and an intronic region, functioning as a direct transcriptional repressor of the AR gene itself.

-

Repression of AR Co-factors: ONECUT2 represses the expression of FOXA1, a critical pioneer factor required for AR licensing and binding to DNA. The loss of FOXA1 is associated with progression to mCRPC and the emergence of neuroendocrine features.

-

Antagonism at Target Genes: ONECUT2 and AR appear to act in functional opposition at the promoters of numerous genes throughout the genome.

2.2 Activation of Neuroendocrine and Lineage Plasticity Programs

High ONECUT2 expression is strongly correlated with the upregulation of genes associated with neuroendocrine and neuronal differentiation.

-

Upstream Regulation: ONECUT2 is repressed by the RE1-Silencing Transcription factor (REST), a known master repressor of neuronal differentiation. Loss of REST, a common event in NEPC, leads to the activation of ONECUT2.

-

Downstream Targets: ONECUT2 directly activates key drivers of the neuroendocrine phenotype, including PEG10, a master regulator of neuroendocrine differentiation.

-

Lineage Plasticity: ONECUT2 is a broad driver of lineage plasticity, activating resistance programs associated with adenocarcinoma, stem-like, and neuroendocrine variants. It achieves this by altering chromatin accessibility and reprogramming super-enhancers to promote a range of drug resistance mechanisms.

2.3 Interaction with Other Key Pathways

-

RB1 Loss: Functional loss of the tumor suppressor RB1 is sufficient to activate ONECUT2, suggesting that RB1 inactivation in CRPC creates a cellular context permissive for ONECUT2-driven progression.

-

Hypoxia Signaling: ONECUT2 regulates hypoxia signaling by activating SMAD3, which in turn modulates HIF1α chromatin-binding. This may contribute to the aggressive and therapy-resistant nature of ONECUT2-driven tumors.

-

Glucocorticoid Receptor (GR) Activation: In a unique mechanism, ONECUT2 can directly activate the glucocorticoid receptor (NR3C1). This allows ONECUT2 to indirectly assume control of a portion of the AR cistrome, further promoting AR-indifference in adenocarcinoma cells.

ONECUT2 Signaling and Therapeutic Rationale

The central role of ONECUT2 in suppressing the AR axis while simultaneously activating aggressive, lineage-plasticity phenotypes makes it a compelling therapeutic target. The diagram below illustrates the core signaling network.

The therapeutic rationale is to inhibit ONECUT2 to simultaneously relieve its suppression of the AR axis (potentially re-sensitizing tumors to AR-targeted therapies) and block its activation of neuroendocrine and other aggressive, AR-independent survival pathways.

Preclinical Evidence for Targeting ONECUT2

Depletion of ONECUT2 via genetic methods (shRNA, siRNA) or pharmacological inhibition has demonstrated significant anti-tumor effects in various preclinical models of CRPC.

4.1 In Vitro Efficacy

Silencing ONECUT2 has been shown to cause extensive apoptosis in both AR-positive (LNCaP, C4-2) and AR-negative (PC3) prostate cancer cell lines. The small molecule inhibitor this compound, which targets the ONECUT2-HOX domain, effectively inhibits the proliferation of CRPC cell lines.

| Compound | Target | Cell Lines | Endpoint | Result | Reference |

| This compound | ONECUT2 | Metastatic PCa cell lines (e.g., 22Rv1) | Cell Viability (IC50) | 5-15 µM | |

| ONECUT2 shRNA/siRNA | ONECUT2 | LNCaP, C4-2, PC3 | Apoptosis / Growth | Potent suppression of growth and induction of apoptosis |

4.2 In Vivo Efficacy

The therapeutic potential of targeting ONECUT2 has been validated in mouse xenograft models, where its inhibition leads to a reduction in both primary tumor growth and metastasis.

| Model | Treatment | Result | Reference |

| 22Rv1 Xenograft | This compound | Significant reduction in tumor volume and weight | |

| 22Rv1 Intracardiac Injection (Metastasis Model) | This compound | Reduced occurrence and growth of diffuse metastases | |

| PC3 Xenograft | ONECUT2 Silencing | Decreased subcutaneous tumor growth |

These studies provide a strong foundation for the clinical development of ONECUT2 inhibitors for the treatment of mCRPC.

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for investigating ONECUT2. The following section details methodologies cited in foundational ONECUT2 research.

5.1 Cell Viability and Dose-Response Assays

-

Objective: To determine the cytotoxic effect of ONECUT2 inhibitors.

-

Methodology:

-

Plate cells (e.g., 22Rv1, LNCaP) at a density of 1,000 cells per well in a 96-well plate in triplicate.

-

After 24 hours, acquire a baseline (T0) reading and then treat cells with a serial dilution of the test compound (e.g., this compound, 0.2 µM to 100 µM) or vehicle control (e.g., 1% DMSO).

-

Measure cell viability 48 hours post-treatment using a luminescent assay such as CellTiter-Glo (Promega).

-

Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

5.2 Chromatin Immunoprecipitation (ChIP) Assays

-

Objective: To identify genomic regions directly bound by ONECUT2.

-

Methodology:

-

Cross-link protein-DNA complexes in prostate cancer cells (e.g., 22Rv1) with formaldehyde.

-

Lyse cells and sonicate chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate chromatin using an antibody specific to ONECUT2.

-

Reverse cross-links and purify the precipitated DNA.

-

Analyze the DNA via quantitative PCR (ChIP-qPCR) for specific target promoters (e.g., AR, FOXA1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

5.3 In Vivo Xenograft Tumor Growth Assays

-

Objective: To evaluate the effect of ONECUT2 modulation or inhibition on tumor growth in vivo.

-

Methodology:

-

Use 4-7 week-old male immunodeficient mice (e.g., SCID/Beige or nude mice).

-

Harvest prostate cancer cells (e.g., LNCaP, 22Rv1) and resuspend in DPBS to a concentration of 1 x 10^7 cells/mL.

-

Mix the cell suspension 1:1 (v/v) with Matrigel.

-

Inject the cell/Matrigel mixture subcutaneously into the flanks of the mice.

-

Once tumors are established, begin treatment with the ONECUT2 inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, western blot).

-

The workflow below provides a high-level overview of a typical preclinical investigation of ONECUT2.

Future Directions and Clinical Considerations

While the preclinical data are compelling, several key questions remain for the clinical translation of ONECUT2-targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers is critical to select patients most likely to respond to ONECUT2 inhibition. High ONECUT2 expression (mRNA or protein) is a primary candidate, but a broader gene signature may be more robust. Quantitative immunolabeling of ONECUT2 and AR subcellular localization could also serve as a companion diagnostic.

-

Combination Therapies: Given the heterogeneity of CRPC, combination strategies are likely necessary. Combining ONECUT2 inhibitors with AR signaling inhibitors (in AR-positive, ONECUT2-emerging tumors) or with agents targeting pathways it regulates, such as hypoxia, could be beneficial.

-

Timing of Intervention: The presence of ONECUT2-expressing cells in hormone-naïve prostate cancer suggests that early intervention could potentially prevent or delay the emergence of AR-indifferent, aggressive disease.

-

Drug Development: Further development of more potent and specific small molecule inhibitors beyond the initial lead compounds is a priority. Understanding the precise binding mechanism, as is being explored with this compound and its interaction with iron, will be imperative for rational drug design.

References

- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: ONECUT2 as a Therapeutic Target in Castration-Resistant Prostate Cancer (CRPC)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the transcription factor ONECUT2 (OC2) as a pivotal driver and therapeutic target in aggressive, castration-resistant prostate cancer (CRPC). It details the underlying molecular mechanisms, summarizes preclinical evidence for its inhibition, outlines key experimental protocols for its study, and discusses future therapeutic strategies.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often evolving to bypass androgen receptor (AR) signaling, the cornerstone of current therapies. A subset of these tumors develops into an "AR-indifferent" state, sometimes transdifferentiating into neuroendocrine prostate cancer (NEPC), a particularly aggressive variant with poor prognosis.[1][2] The transcription factor ONECUT2 has emerged as a master regulator in this process.[3][4] High ONECUT2 activity is linked to the suppression of the AR axis, the activation of neuroendocrine and neuronal gene programs, and the promotion of metastasis.[3] Preclinical studies have validated ONECUT2 as a druggable target, with small molecule inhibitors demonstrating efficacy in reducing tumor growth and metastasis in vivo. This guide synthesizes the critical findings that position ONECUT2 as a high-value target for novel CRPC therapeutics.

Molecular Mechanism of ONECUT2 in CRPC

ONECUT2 is an atypical homeobox protein that functions as a central node in a complex transcriptional network that drives lethal CRPC. Its mechanism is multifaceted, involving the direct and indirect regulation of key oncogenic pathways.

2.1 Suppression of the Androgen Receptor (AR) Axis

A defining feature of ONECUT2 activity in CRPC is its opposition to the AR signaling pathway. This occurs through several mechanisms:

-

Direct Repression of AR: ONECUT2 binds directly to the AR promoter and an intronic region, functioning as a direct transcriptional repressor of the AR gene itself.

-

Repression of AR Co-factors: ONECUT2 represses the expression of FOXA1, a critical pioneer factor required for AR licensing and binding to DNA. The loss of FOXA1 is associated with progression to mCRPC and the emergence of neuroendocrine features.

-

Antagonism at Target Genes: ONECUT2 and AR appear to act in functional opposition at the promoters of numerous genes throughout the genome.

2.2 Activation of Neuroendocrine and Lineage Plasticity Programs

High ONECUT2 expression is strongly correlated with the upregulation of genes associated with neuroendocrine and neuronal differentiation.

-

Upstream Regulation: ONECUT2 is repressed by the RE1-Silencing Transcription factor (REST), a known master repressor of neuronal differentiation. Loss of REST, a common event in NEPC, leads to the activation of ONECUT2.

-

Downstream Targets: ONECUT2 directly activates key drivers of the neuroendocrine phenotype, including PEG10, a master regulator of neuroendocrine differentiation.

-

Lineage Plasticity: ONECUT2 is a broad driver of lineage plasticity, activating resistance programs associated with adenocarcinoma, stem-like, and neuroendocrine variants. It achieves this by altering chromatin accessibility and reprogramming super-enhancers to promote a range of drug resistance mechanisms.

2.3 Interaction with Other Key Pathways

-

RB1 Loss: Functional loss of the tumor suppressor RB1 is sufficient to activate ONECUT2, suggesting that RB1 inactivation in CRPC creates a cellular context permissive for ONECUT2-driven progression.

-

Hypoxia Signaling: ONECUT2 regulates hypoxia signaling by activating SMAD3, which in turn modulates HIF1α chromatin-binding. This may contribute to the aggressive and therapy-resistant nature of ONECUT2-driven tumors.

-

Glucocorticoid Receptor (GR) Activation: In a unique mechanism, ONECUT2 can directly activate the glucocorticoid receptor (NR3C1). This allows ONECUT2 to indirectly assume control of a portion of the AR cistrome, further promoting AR-indifference in adenocarcinoma cells.

ONECUT2 Signaling and Therapeutic Rationale

The central role of ONECUT2 in suppressing the AR axis while simultaneously activating aggressive, lineage-plasticity phenotypes makes it a compelling therapeutic target. The diagram below illustrates the core signaling network.

The therapeutic rationale is to inhibit ONECUT2 to simultaneously relieve its suppression of the AR axis (potentially re-sensitizing tumors to AR-targeted therapies) and block its activation of neuroendocrine and other aggressive, AR-independent survival pathways.

Preclinical Evidence for Targeting ONECUT2

Depletion of ONECUT2 via genetic methods (shRNA, siRNA) or pharmacological inhibition has demonstrated significant anti-tumor effects in various preclinical models of CRPC.

4.1 In Vitro Efficacy

Silencing ONECUT2 has been shown to cause extensive apoptosis in both AR-positive (LNCaP, C4-2) and AR-negative (PC3) prostate cancer cell lines. The small molecule inhibitor this compound, which targets the ONECUT2-HOX domain, effectively inhibits the proliferation of CRPC cell lines.

| Compound | Target | Cell Lines | Endpoint | Result | Reference |

| This compound | ONECUT2 | Metastatic PCa cell lines (e.g., 22Rv1) | Cell Viability (IC50) | 5-15 µM | |

| ONECUT2 shRNA/siRNA | ONECUT2 | LNCaP, C4-2, PC3 | Apoptosis / Growth | Potent suppression of growth and induction of apoptosis |

4.2 In Vivo Efficacy

The therapeutic potential of targeting ONECUT2 has been validated in mouse xenograft models, where its inhibition leads to a reduction in both primary tumor growth and metastasis.

| Model | Treatment | Result | Reference |

| 22Rv1 Xenograft | This compound | Significant reduction in tumor volume and weight | |

| 22Rv1 Intracardiac Injection (Metastasis Model) | This compound | Reduced occurrence and growth of diffuse metastases | |

| PC3 Xenograft | ONECUT2 Silencing | Decreased subcutaneous tumor growth |

These studies provide a strong foundation for the clinical development of ONECUT2 inhibitors for the treatment of mCRPC.

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for investigating ONECUT2. The following section details methodologies cited in foundational ONECUT2 research.

5.1 Cell Viability and Dose-Response Assays

-

Objective: To determine the cytotoxic effect of ONECUT2 inhibitors.

-

Methodology:

-

Plate cells (e.g., 22Rv1, LNCaP) at a density of 1,000 cells per well in a 96-well plate in triplicate.

-

After 24 hours, acquire a baseline (T0) reading and then treat cells with a serial dilution of the test compound (e.g., this compound, 0.2 µM to 100 µM) or vehicle control (e.g., 1% DMSO).

-

Measure cell viability 48 hours post-treatment using a luminescent assay such as CellTiter-Glo (Promega).

-

Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

5.2 Chromatin Immunoprecipitation (ChIP) Assays

-

Objective: To identify genomic regions directly bound by ONECUT2.

-

Methodology:

-

Cross-link protein-DNA complexes in prostate cancer cells (e.g., 22Rv1) with formaldehyde.

-

Lyse cells and sonicate chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate chromatin using an antibody specific to ONECUT2.

-

Reverse cross-links and purify the precipitated DNA.

-

Analyze the DNA via quantitative PCR (ChIP-qPCR) for specific target promoters (e.g., AR, FOXA1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

5.3 In Vivo Xenograft Tumor Growth Assays

-

Objective: To evaluate the effect of ONECUT2 modulation or inhibition on tumor growth in vivo.

-

Methodology:

-

Use 4-7 week-old male immunodeficient mice (e.g., SCID/Beige or nude mice).

-

Harvest prostate cancer cells (e.g., LNCaP, 22Rv1) and resuspend in DPBS to a concentration of 1 x 10^7 cells/mL.

-

Mix the cell suspension 1:1 (v/v) with Matrigel.

-

Inject the cell/Matrigel mixture subcutaneously into the flanks of the mice.

-

Once tumors are established, begin treatment with the ONECUT2 inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, western blot).

-

The workflow below provides a high-level overview of a typical preclinical investigation of ONECUT2.

Future Directions and Clinical Considerations

While the preclinical data are compelling, several key questions remain for the clinical translation of ONECUT2-targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers is critical to select patients most likely to respond to ONECUT2 inhibition. High ONECUT2 expression (mRNA or protein) is a primary candidate, but a broader gene signature may be more robust. Quantitative immunolabeling of ONECUT2 and AR subcellular localization could also serve as a companion diagnostic.

-

Combination Therapies: Given the heterogeneity of CRPC, combination strategies are likely necessary. Combining ONECUT2 inhibitors with AR signaling inhibitors (in AR-positive, ONECUT2-emerging tumors) or with agents targeting pathways it regulates, such as hypoxia, could be beneficial.

-

Timing of Intervention: The presence of ONECUT2-expressing cells in hormone-naïve prostate cancer suggests that early intervention could potentially prevent or delay the emergence of AR-indifferent, aggressive disease.

-

Drug Development: Further development of more potent and specific small molecule inhibitors beyond the initial lead compounds is a priority. Understanding the precise binding mechanism, as is being explored with this compound and its interaction with iron, will be imperative for rational drug design.

References

- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

The ONECUT2 Inhibitor CSRM617: A Technical Guide to its Interaction with Androgen Receptor Signaling in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor CSRM617 and its role in modulating the androgen receptor (AR) signaling pathway through its interaction with the transcription factor ONECUT2 (OC2). In advanced prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), the emergence of AR-independent signaling pathways is a critical mechanism of therapeutic resistance. This compound has been identified as a novel inhibitor of OC2, a master regulator that suppresses the AR transcriptional program. This document details the preclinical data, mechanism of action, and relevant experimental protocols for this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The this compound and ONECUT2 Axis in Prostate Cancer

Androgen receptor signaling is a cornerstone of prostate cancer development and progression.[1] Therapies targeting the AR are initially effective, but resistance often develops, leading to mCRPC. One mechanism of this resistance is the activation of alternative survival pathways that bypass the need for AR signaling. The transcription factor ONECUT2 (OC2) has been identified as a key driver of this AR-independent state.[2][3]

OC2 is a master regulator of AR networks in mCRPC and acts as a survival factor in these cancer models.[1] Its expression is correlated with a more aggressive, neuroendocrine phenotype of prostate cancer. This compound is a small molecule inhibitor that directly targets the OC2-HOX domain, offering a potential therapeutic strategy to counteract this resistance mechanism.[2] Preclinical studies have demonstrated that this compound can suppress the growth of human castration-resistant prostate cancer cell lines and inhibit metastasis in mouse models.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Conditions | Source |

| Binding Affinity (Kd) | 7.43 µM | - | Surface Plasmon Resonance (SPR) | |

| IC50 Range | 5 - 15 µM | Prostate Cancer Cell Lines | Cell Culture | |

| Effective Concentration (Cell Growth Inhibition) | 0.01 - 100 µM | PC-3, 22RV1, LNCaP, C4-2 | 48 hours | |

| Effective Concentration (Apoptosis Induction) | 10 - 20 µM | 22RV1 | 48 hours | |

| Effective Concentration (Apoptosis Induction) | 20 µM | 22RV1 | 72 hours (cleaved Caspase-3 and PARP) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Source |

| SCID Mice with 22Rv1 Xenografts | 50 mg/kg, daily, intraperitoneal injection | Significant reduction in tumor volume and weight. | |

| SCID Mice with Luciferase-tagged 22Rv1 Cells (Metastasis Model) | 50 mg/kg, daily | Significant reduction in the onset and growth of diffuse metastases. |

Signaling Pathways and Mechanism of Action

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event leads to a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation of the AR. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival.

ONECUT2-Mediated Suppression of AR Signaling and this compound Intervention

In castration-resistant prostate cancer, ONECUT2 acts as a transcriptional repressor of the AR signaling axis. OC2 directly binds to the promoter and intronic regions of the AR gene, leading to the downregulation of both AR mRNA and protein levels. Furthermore, OC2 represses the expression of FOXA1, a pioneer factor essential for AR's binding to chromatin. This dual mechanism of suppression effectively decouples the cancer cells from their dependence on AR signaling for survival and proliferation.

This compound intervenes in this pathway by directly binding to the HOX domain of OC2, inhibiting its transcriptional activity. This inhibition lifts the repressive effect of OC2 on the AR and FOXA1 genes, potentially re-sensitizing cancer cells to androgen-targeted therapies and inducing apoptosis.

References

- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The ONECUT2 Inhibitor CSRM617: A Technical Guide to its Interaction with Androgen Receptor Signaling in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor CSRM617 and its role in modulating the androgen receptor (AR) signaling pathway through its interaction with the transcription factor ONECUT2 (OC2). In advanced prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), the emergence of AR-independent signaling pathways is a critical mechanism of therapeutic resistance. This compound has been identified as a novel inhibitor of OC2, a master regulator that suppresses the AR transcriptional program. This document details the preclinical data, mechanism of action, and relevant experimental protocols for this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The this compound and ONECUT2 Axis in Prostate Cancer

Androgen receptor signaling is a cornerstone of prostate cancer development and progression.[1] Therapies targeting the AR are initially effective, but resistance often develops, leading to mCRPC. One mechanism of this resistance is the activation of alternative survival pathways that bypass the need for AR signaling. The transcription factor ONECUT2 (OC2) has been identified as a key driver of this AR-independent state.[2][3]

OC2 is a master regulator of AR networks in mCRPC and acts as a survival factor in these cancer models.[1] Its expression is correlated with a more aggressive, neuroendocrine phenotype of prostate cancer. This compound is a small molecule inhibitor that directly targets the OC2-HOX domain, offering a potential therapeutic strategy to counteract this resistance mechanism.[2] Preclinical studies have demonstrated that this compound can suppress the growth of human castration-resistant prostate cancer cell lines and inhibit metastasis in mouse models.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Conditions | Source |

| Binding Affinity (Kd) | 7.43 µM | - | Surface Plasmon Resonance (SPR) | |

| IC50 Range | 5 - 15 µM | Prostate Cancer Cell Lines | Cell Culture | |

| Effective Concentration (Cell Growth Inhibition) | 0.01 - 100 µM | PC-3, 22RV1, LNCaP, C4-2 | 48 hours | |

| Effective Concentration (Apoptosis Induction) | 10 - 20 µM | 22RV1 | 48 hours | |

| Effective Concentration (Apoptosis Induction) | 20 µM | 22RV1 | 72 hours (cleaved Caspase-3 and PARP) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Source |

| SCID Mice with 22Rv1 Xenografts | 50 mg/kg, daily, intraperitoneal injection | Significant reduction in tumor volume and weight. | |

| SCID Mice with Luciferase-tagged 22Rv1 Cells (Metastasis Model) | 50 mg/kg, daily | Significant reduction in the onset and growth of diffuse metastases. |

Signaling Pathways and Mechanism of Action

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event leads to a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation of the AR. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival.

ONECUT2-Mediated Suppression of AR Signaling and this compound Intervention

In castration-resistant prostate cancer, ONECUT2 acts as a transcriptional repressor of the AR signaling axis. OC2 directly binds to the promoter and intronic regions of the AR gene, leading to the downregulation of both AR mRNA and protein levels. Furthermore, OC2 represses the expression of FOXA1, a pioneer factor essential for AR's binding to chromatin. This dual mechanism of suppression effectively decouples the cancer cells from their dependence on AR signaling for survival and proliferation.

This compound intervenes in this pathway by directly binding to the HOX domain of OC2, inhibiting its transcriptional activity. This inhibition lifts the repressive effect of OC2 on the AR and FOXA1 genes, potentially re-sensitizing cancer cells to androgen-targeted therapies and inducing apoptosis.

References

- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of CSRM617 in Inducing Apoptosis

Introduction

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) axis that has been identified as a critical driver of lethal, castration-resistant prostate cancer (CRPC).[1][2][3] Research demonstrates that this compound effectively induces apoptosis in prostate cancer models by directly targeting OC2. This document provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental data supporting its role as an apoptosis inducer.

Mechanism of Action

This compound functions by directly binding to the HOX domain of the ONECUT2 transcription factor.[1][2] This interaction inhibits OC2's ability to bind to DNA, thereby preventing the transcription of its target genes. One such directly-regulated gene is PEG10, the expression of which can be used as a biomarker for OC2 activity.

In aggressive prostate cancer, OC2 acts as a survival factor and suppresses the androgen axis. By inhibiting OC2, this compound disrupts the transcriptional networks that allow cancer cells to evade AR-targeted therapies. This disruption ultimately leads to cell cycle arrest and the initiation of the apoptotic cascade, evidenced by the cleavage of key apoptotic markers, Caspase-3 and PARP (Poly (ADP-ribose) polymerase). Recent studies also indicate that a complex of this compound with iron (Fe) is necessary to inhibit the binding of OC2 to DNA.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines / Conditions | Source |

| Binding Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay for OC2-HOX domain | |

| IC50 | 5 - 15 µM | Metastatic Prostate Cancer Cell Lines | |

| Cell Growth Inhibition | 0.01 - 100 µM (48 hrs) | PC-3, 22RV1, LNCaP, C4-2 | |

| Apoptosis Induction | 10 - 20 µM (48 hrs) | 22Rv1 (Concentration-dependent) | |

| Apoptosis Induction | 20 µM (72 hrs) | 22Rv1 (Confirmed by cleaved Caspase-3 and PARP) |

Table 2: In Vivo Experimental Data

| Parameter | Dosage | Animal Model | Key Outcome | Source |

| Tumor Growth | 50 mg/kg (daily) | SCID mice with 22Rv1 xenografts | Significant reduction in tumor volume and weight | |

| Metastasis | 50 mg/kg (daily) | SCID mice with intracardiac injection of 22Rv1 cells | Significant reduction in the onset and growth of metastases | |

| Biomarker Modulation | 50 mg/kg (daily) | SCID mice with 22Rv1 xenografts | Significant downregulation of PEG10 protein in tumors | |

| Tolerability | 50 mg/kg (daily) | Mouse models | Well-tolerated, no significant effect on mouse weight |

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound. Inhibition of OC2 is the central event, which leads to the downstream activation of the caspase cascade.

Caption: this compound inhibits ONECUT2, leading to the activation of Caspase-3 and PARP cleavage, culminating in apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the apoptotic effects of this compound in prostate cancer cell lines.

Caption: Workflow for assessing this compound's in vitro efficacy on prostate cancer cells.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are based on the experiments described in the cited literature.

Protocol 4.1: Cell Viability Assay

-

Cell Plating: Seed prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification: Assess cell viability using a standard method such as MTT or SRB assay. Read the absorbance using a plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate the IC50 value using non-linear regression analysis.

Protocol 4.2: Western Blot for Apoptosis Markers

-

Cell Culture and Lysis: Culture 22Rv1 cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle control for 72 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4.3: In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously implant 22Rv1 cells into the flanks of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Allow tumors to grow to a mean volume of approximately 200 mm³.

-

Randomization and Treatment: Randomize mice into a vehicle control group (e.g., 2.5% DMSO in PBS) and a treatment group.

-

Dosing: Administer this compound intraperitoneally at a dose of 50 mg/kg daily.

-

Monitoring: Monitor tumor volume using caliper measurements and mouse body weight regularly for the duration of the study (e.g., 20 days).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight. Tumors can be used for further analysis, such as immunohistochemistry or Western blotting for biomarkers like PEG10.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of CSRM617 in Inducing Apoptosis

Introduction

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) axis that has been identified as a critical driver of lethal, castration-resistant prostate cancer (CRPC).[1][2][3] Research demonstrates that this compound effectively induces apoptosis in prostate cancer models by directly targeting OC2. This document provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental data supporting its role as an apoptosis inducer.

Mechanism of Action

This compound functions by directly binding to the HOX domain of the ONECUT2 transcription factor.[1][2] This interaction inhibits OC2's ability to bind to DNA, thereby preventing the transcription of its target genes. One such directly-regulated gene is PEG10, the expression of which can be used as a biomarker for OC2 activity.

In aggressive prostate cancer, OC2 acts as a survival factor and suppresses the androgen axis. By inhibiting OC2, this compound disrupts the transcriptional networks that allow cancer cells to evade AR-targeted therapies. This disruption ultimately leads to cell cycle arrest and the initiation of the apoptotic cascade, evidenced by the cleavage of key apoptotic markers, Caspase-3 and PARP (Poly (ADP-ribose) polymerase). Recent studies also indicate that a complex of this compound with iron (Fe) is necessary to inhibit the binding of OC2 to DNA.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines / Conditions | Source |

| Binding Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay for OC2-HOX domain | |

| IC50 | 5 - 15 µM | Metastatic Prostate Cancer Cell Lines | |

| Cell Growth Inhibition | 0.01 - 100 µM (48 hrs) | PC-3, 22RV1, LNCaP, C4-2 | |

| Apoptosis Induction | 10 - 20 µM (48 hrs) | 22Rv1 (Concentration-dependent) | |

| Apoptosis Induction | 20 µM (72 hrs) | 22Rv1 (Confirmed by cleaved Caspase-3 and PARP) |

Table 2: In Vivo Experimental Data

| Parameter | Dosage | Animal Model | Key Outcome | Source |

| Tumor Growth | 50 mg/kg (daily) | SCID mice with 22Rv1 xenografts | Significant reduction in tumor volume and weight | |

| Metastasis | 50 mg/kg (daily) | SCID mice with intracardiac injection of 22Rv1 cells | Significant reduction in the onset and growth of metastases | |

| Biomarker Modulation | 50 mg/kg (daily) | SCID mice with 22Rv1 xenografts | Significant downregulation of PEG10 protein in tumors | |

| Tolerability | 50 mg/kg (daily) | Mouse models | Well-tolerated, no significant effect on mouse weight |

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound. Inhibition of OC2 is the central event, which leads to the downstream activation of the caspase cascade.

Caption: this compound inhibits ONECUT2, leading to the activation of Caspase-3 and PARP cleavage, culminating in apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the apoptotic effects of this compound in prostate cancer cell lines.

Caption: Workflow for assessing this compound's in vitro efficacy on prostate cancer cells.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are based on the experiments described in the cited literature.

Protocol 4.1: Cell Viability Assay

-

Cell Plating: Seed prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification: Assess cell viability using a standard method such as MTT or SRB assay. Read the absorbance using a plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate the IC50 value using non-linear regression analysis.

Protocol 4.2: Western Blot for Apoptosis Markers

-

Cell Culture and Lysis: Culture 22Rv1 cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle control for 72 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4.3: In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously implant 22Rv1 cells into the flanks of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Allow tumors to grow to a mean volume of approximately 200 mm³.

-

Randomization and Treatment: Randomize mice into a vehicle control group (e.g., 2.5% DMSO in PBS) and a treatment group.

-

Dosing: Administer this compound intraperitoneally at a dose of 50 mg/kg daily.

-

Monitoring: Monitor tumor volume using caliper measurements and mouse body weight regularly for the duration of the study (e.g., 20 days).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight. Tumors can be used for further analysis, such as immunohistochemistry or Western blotting for biomarkers like PEG10.

References

The Downstream Cascade: A Technical Guide to ONECUT2 Inhibition by CSRM617

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal prostate cancer, particularly in castration-resistant prostate cancer (CRPC) and its aggressive neuroendocrine prostate cancer (NEPC) subtype. Its role in promoting tumor growth, metastasis, and resistance to androgen receptor (AR)-targeted therapies has made it a compelling therapeutic target. CSRM617 is a first-in-class small molecule inhibitor designed to directly target the ONECUT2-HOX domain, offering a novel therapeutic strategy to counteract these aggressive disease phenotypes. This technical guide provides an in-depth overview of the downstream effects of ONECUT2 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a selective small-molecule inhibitor that directly binds to the HOX domain of the ONECUT2 transcription factor. This interaction has been quantified with a dissociation constant (Kd) of 7.43 μM in Surface Plasmon Resonance (SPR) assays. By binding to this critical DNA-binding domain, this compound effectively abrogates the transcriptional activity of ONECUT2, leading to a cascade of downstream effects that culminate in anti-tumor activity.

Core Downstream Effects of ONECUT2 Inhibition

The inhibition of ONECUT2 by this compound triggers a multi-faceted anti-cancer response, primarily characterized by:

-

Induction of Apoptosis: this compound treatment leads to programmed cell death in prostate cancer cells. This is evidenced by the increased expression of key apoptotic markers, cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP)[1][2].

-

Suppression of the Androgen Receptor (AR) Axis: ONECUT2 is a master regulator that suppresses the AR transcriptional program[3]. Inhibition of ONECUT2 by this compound can, therefore, impact AR-dependent signaling pathways, a cornerstone of prostate cancer progression. ONECUT2 directly represses the expression of AR and its target genes[3].

-

Inhibition of Neuroendocrine Differentiation (NED): ONECUT2 is a key driver of the transition from adenocarcinoma to the more aggressive and treatment-resistant neuroendocrine prostate cancer (NEPC). By inhibiting ONECUT2, this compound can suppress the expression of neuroendocrine markers and hinder this lineage plasticity.

-

Modulation of Hypoxia Signaling: ONECUT2 plays a significant role in tumor hypoxia by activating SMAD3, which in turn modulates the chromatin-binding of Hypoxia-Inducible Factor 1α (HIF1α). This intricate signaling nexus contributes to the aggressive phenotype of NEPC.

Quantitative Data on the Effects of this compound

The anti-tumor efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Duration | Effect | Reference |

| PC-3, 22RV1, LNCaP, C4-2 | Cell Growth Inhibition | 0.01-100 μM | 48 hours | Concentration-dependent inhibition of cell growth | |

| 22Rv1 | Apoptosis Induction | 10-20 μM | 48 hours | Induction of apoptosis | |

| 22Rv1 | Apoptosis Induction | 20 μM | 72 hours | Increased levels of cleaved Caspase-3 and PARP |

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Mouse Model

| Animal Model | Treatment | Dosage | Duration | Effect | Reference |

| SCID mice with 22Rv1 xenografts | This compound (oral) | 50 mg/kg/day | 20 days | Significant inhibition of tumor growth and metastasis |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: ONECUT2 signaling cascade and the inhibitory effect of this compound.

Experimental Workflows

Caption: Key experimental workflows for studying this compound effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT-Based)

-

Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Western Blot

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: Use male immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject 1-2 x 10⁶ 22Rv1 prostate cancer cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

-

Metastasis Assessment (Optional): For metastasis studies, inject luciferase-tagged 22Rv1 cells intracardially and monitor metastatic progression using bioluminescence imaging.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

-

Cross-linking: Treat prostate cancer cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for ONECUT2 or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify ONECUT2 binding sites.

RNA-Sequencing (RNA-Seq)

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable kit (e.g., RNeasy Kit).

-

RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument.

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment compared to the control.

-

Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways affected by ONECUT2 inhibition.

-

Conclusion

The inhibition of ONECUT2 by this compound represents a promising therapeutic avenue for aggressive and treatment-resistant prostate cancer. By directly targeting a key transcriptional driver of the disease, this compound initiates a cascade of downstream events, including the induction of apoptosis, suppression of the AR axis, and inhibition of neuroendocrine differentiation. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of ONECUT2 inhibition and advance the clinical development of novel agents like this compound.

References

The Downstream Cascade: A Technical Guide to ONECUT2 Inhibition by CSRM617

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal prostate cancer, particularly in castration-resistant prostate cancer (CRPC) and its aggressive neuroendocrine prostate cancer (NEPC) subtype. Its role in promoting tumor growth, metastasis, and resistance to androgen receptor (AR)-targeted therapies has made it a compelling therapeutic target. CSRM617 is a first-in-class small molecule inhibitor designed to directly target the ONECUT2-HOX domain, offering a novel therapeutic strategy to counteract these aggressive disease phenotypes. This technical guide provides an in-depth overview of the downstream effects of ONECUT2 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a selective small-molecule inhibitor that directly binds to the HOX domain of the ONECUT2 transcription factor. This interaction has been quantified with a dissociation constant (Kd) of 7.43 μM in Surface Plasmon Resonance (SPR) assays. By binding to this critical DNA-binding domain, this compound effectively abrogates the transcriptional activity of ONECUT2, leading to a cascade of downstream effects that culminate in anti-tumor activity.

Core Downstream Effects of ONECUT2 Inhibition

The inhibition of ONECUT2 by this compound triggers a multi-faceted anti-cancer response, primarily characterized by:

-

Induction of Apoptosis: this compound treatment leads to programmed cell death in prostate cancer cells. This is evidenced by the increased expression of key apoptotic markers, cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP)[1][2].

-

Suppression of the Androgen Receptor (AR) Axis: ONECUT2 is a master regulator that suppresses the AR transcriptional program[3]. Inhibition of ONECUT2 by this compound can, therefore, impact AR-dependent signaling pathways, a cornerstone of prostate cancer progression. ONECUT2 directly represses the expression of AR and its target genes[3].

-

Inhibition of Neuroendocrine Differentiation (NED): ONECUT2 is a key driver of the transition from adenocarcinoma to the more aggressive and treatment-resistant neuroendocrine prostate cancer (NEPC). By inhibiting ONECUT2, this compound can suppress the expression of neuroendocrine markers and hinder this lineage plasticity.

-

Modulation of Hypoxia Signaling: ONECUT2 plays a significant role in tumor hypoxia by activating SMAD3, which in turn modulates the chromatin-binding of Hypoxia-Inducible Factor 1α (HIF1α). This intricate signaling nexus contributes to the aggressive phenotype of NEPC.

Quantitative Data on the Effects of this compound

The anti-tumor efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Duration | Effect | Reference |

| PC-3, 22RV1, LNCaP, C4-2 | Cell Growth Inhibition | 0.01-100 μM | 48 hours | Concentration-dependent inhibition of cell growth | |

| 22Rv1 | Apoptosis Induction | 10-20 μM | 48 hours | Induction of apoptosis | |

| 22Rv1 | Apoptosis Induction | 20 μM | 72 hours | Increased levels of cleaved Caspase-3 and PARP |

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Mouse Model

| Animal Model | Treatment | Dosage | Duration | Effect | Reference |

| SCID mice with 22Rv1 xenografts | This compound (oral) | 50 mg/kg/day | 20 days | Significant inhibition of tumor growth and metastasis |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: ONECUT2 signaling cascade and the inhibitory effect of this compound.

Experimental Workflows

Caption: Key experimental workflows for studying this compound effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT-Based)

-

Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Western Blot

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-